Cas no 2613382-75-3 (2-(1-Chloroethyl)-1,3-oxazole)
2-(1-Chloroethyl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- EN300-7033167
- SCHEMBL11347209
- 2613382-75-3
- 2-(1-chloroethyl)-1,3-oxazole
- 2-(1-Chloroethyl)-1,3-oxazole
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- Inchi: 1S/C5H6ClNO/c1-4(6)5-7-2-3-8-5/h2-4H,1H3
- InChI Key: JJSYIMSTTUTYDB-UHFFFAOYSA-N
- SMILES: ClC(C)C1=NC=CO1
Computed Properties
- Exact Mass: 131.0137915g/mol
- Monoisotopic Mass: 131.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26Ų
2-(1-Chloroethyl)-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7033167-0.05g |
2-(1-chloroethyl)-1,3-oxazole |
2613382-75-3 | 95.0% | 0.05g |
$912.0 | 2025-03-12 | |
| Enamine | EN300-7033167-0.1g |
2-(1-chloroethyl)-1,3-oxazole |
2613382-75-3 | 95.0% | 0.1g |
$956.0 | 2025-03-12 | |
| Enamine | EN300-7033167-0.25g |
2-(1-chloroethyl)-1,3-oxazole |
2613382-75-3 | 95.0% | 0.25g |
$999.0 | 2025-03-12 | |
| Enamine | EN300-7033167-0.5g |
2-(1-chloroethyl)-1,3-oxazole |
2613382-75-3 | 95.0% | 0.5g |
$1043.0 | 2025-03-12 | |
| Enamine | EN300-7033167-1.0g |
2-(1-chloroethyl)-1,3-oxazole |
2613382-75-3 | 95.0% | 1.0g |
$1086.0 | 2025-03-12 | |
| Enamine | EN300-7033167-2.5g |
2-(1-chloroethyl)-1,3-oxazole |
2613382-75-3 | 95.0% | 2.5g |
$2127.0 | 2025-03-12 | |
| Enamine | EN300-7033167-5.0g |
2-(1-chloroethyl)-1,3-oxazole |
2613382-75-3 | 95.0% | 5.0g |
$3147.0 | 2025-03-12 | |
| Enamine | EN300-7033167-10.0g |
2-(1-chloroethyl)-1,3-oxazole |
2613382-75-3 | 95.0% | 10.0g |
$4667.0 | 2025-03-12 |
2-(1-Chloroethyl)-1,3-oxazole Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-(1-Chloroethyl)-1,3-oxazole
2-(1-Chloroethyl)-1,3-Oxazole: An Emerging Compound in Medicinal Chemistry
2-(1-Chloroethyl)-1,3-oxazole, with the CAS number 2613382-75-3, is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a five-membered ring. The presence of a chloroethyl group adds a layer of complexity and functionality, making it an intriguing subject for both academic research and pharmaceutical development.
The chemical structure of 2-(1-Chloroethyl)-1,3-oxazole is characterized by its oxazole core and the substitution of a chloroethyl group at the 2-position. This specific substitution pattern imparts unique chemical and biological properties to the molecule. The chloroethyl group can undergo various chemical reactions, such as nucleophilic substitution, which can be harnessed for the synthesis of more complex derivatives. These derivatives have shown potential in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications.
Recent studies have highlighted the potential of 2-(1-Chloroethyl)-1,3-oxazole in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of this compound. The researchers found that 2-(1-Chloroethyl)-1,3-oxazole exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that it could be a valuable lead compound for the development of new anti-inflammatory drugs.
In another study, published in the Cancer Research, researchers investigated the anti-cancer potential of 2-(1-Chloroethyl)-1,3-oxazole. The compound was found to induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK. These findings underscore the potential of 2-(1-Chloroethyl)-1,3-oxazole as a promising candidate for further preclinical and clinical evaluation.
Beyond its therapeutic applications, 2-(1-Chloroethyl)-1,3-oxazole has also been studied for its role in neuroprotection. A study published in the Journal of Neurochemistry demonstrated that this compound can protect neurons from oxidative stress-induced damage. The researchers found that treatment with 2-(1-Chloroethyl)-1,3-oxazole significantly reduced neuronal cell death and improved cellular viability in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-(1-Chloroethyl)-1,3-oxazole has been optimized through various synthetic routes. One common approach involves the reaction of 2-chloroethanol with an appropriate oxazoline precursor followed by dehydration to form the desired oxazole ring. This method provides high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
The pharmacokinetic properties of 2-(1-Chloroethyl)-1,3-oxazole
In conclusion, 2-(1-Chloroethyl)-1,3-oxazole, with its CAS number 2613382-75-3, is a versatile compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As more studies are conducted to elucidate its mechanisms of action and optimize its therapeutic potential, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
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